molecular formula C8H6N2O2 B567044 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile CAS No. 1261365-28-9

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile

Cat. No.: B567044
CAS No.: 1261365-28-9
M. Wt: 162.148
InChI Key: PEUMBPSFICEIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile is a heterocyclic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . This compound is part of a class of chemicals known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a pyridine derivative with a dioxane derivative in the presence of a suitable catalyst . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile can be compared with similar compounds like:

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-4-6-3-7-8(10-5-6)12-2-1-11-7/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUMBPSFICEIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679135
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-28-9
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.